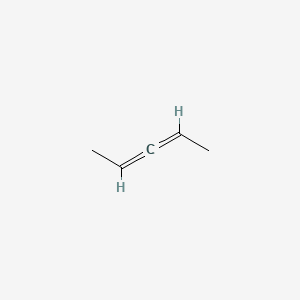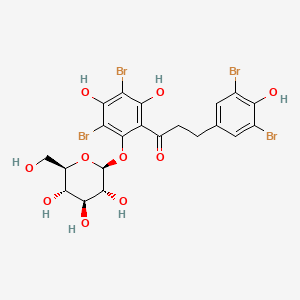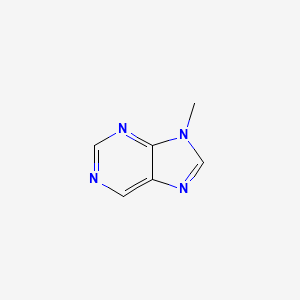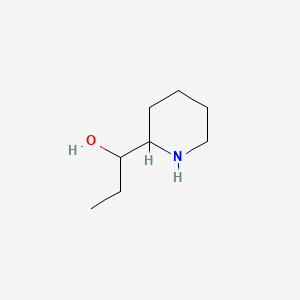
Conhydrine
Descripción general
Descripción
Conhydrine is a poisonous alkaloid found in small quantities in poison hemlock (Conium maculatum) . It is an oxygenated alkaloid that crystallizes in colorless leaflets, has a coniine-like odor, can be sublimed, and is strongly basic .
Synthesis Analysis
Conhydrine has been synthesized through various asymmetric methods . It can be converted into L-coniine either by reduction of the iodo-derivative (iodoconiine), formed by the action of hydriodic acid and phosphorus at 180°C , or by hydrogenation of the mixture of coniceines produced when it is dehydrated by phosphorus pentoxide in toluene .
Molecular Structure Analysis
Conhydrine has a molecular formula of C8H17NO . It contains a total of 27 bonds, including 10 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Physical And Chemical Properties Analysis
Conhydrine has a molar mass of 143.230 g·mol−1 . It has a melting point of 121°C and a boiling point of 226°C . It is moderately soluble in water and good in ethanol, chloroform, and diethylether . It has a density of 0.9±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Synthesis of Piperidine Alkaloids
Conhydrine, a 2-substituted piperidine alkaloid, is pivotal in the synthesis of structurally related alkaloids. Its presence in four different forms allows for diverse synthetic pathways, including the chiral pool method, chiral auxiliary method, and asymmetric catalysis . These methods are essential for creating compounds with anti-HIV, antiviral, and antitumor activities .
Medicinal Chemistry
Despite its high toxicity, Conhydrine’s structural framework is of significant interest in medicinal chemistry. Researchers are exploring ways to modify its structure to reduce toxicity while retaining or enhancing its pharmacological properties. This could lead to the development of new therapeutic agents .
Organocatalysis
Conhydrine is used in organocatalysis due to its enantioselective properties. It serves as a starting point for the synthesis of small organic compounds that exhibit a wide range of medicinal relevance, such as treatment for various diseases .
Anti-HIV and Antiviral Research
The piperidine nucleus of Conhydrine, with a hydroxylated side chain, has shown potential in anti-HIV and antiviral research. Synthetic analogs derived from Conhydrine are being studied for their efficacy against these viruses .
Antitumor Activity
Conhydrine’s structure is being investigated for its antitumor properties. The challenge lies in isolating and synthesizing analogs that can be used in clinical trials to treat various forms of cancer .
Enantioselective Synthesis
The asymmetric synthesis of Conhydrine and its analogs is a significant area of research. Achieving high enantioselectivity is crucial for the potential therapeutic applications of these compounds .
Natural Product Synthesis
Conhydrine is a natural product found in Conium maculatum L. Its isolation and synthesis are important for understanding the biosynthesis pathways of similar alkaloids and for the potential discovery of new natural products .
Industrial and Practical Applications
The facile synthetic approaches to Conhydrine make it beneficial from an industrial perspective. Its derivatives could be used in various industrial applications, provided the toxicity can be managed or eliminated .
Mecanismo De Acción
Target of Action
Conhydrine is a naturally occurring alkaloid found in the plant Conium maculatum . It is known that other alkaloids, including the 2-(1-hydroxyalkyl)piperidine motif in conhydrine, exhibit important therapeutic activities, such as antiviral or antitumor agents .
Mode of Action
It is known that conhydrine comprises a simple piperidine unit tethered to a 1-hydroxyalkyl side chain . This structure suggests that Conhydrine may interact with its targets through its unique biological properties and vicinal chiral hydroxy and amino functionalities .
Biochemical Pathways
It is known that conhydrine can be converted into l-coniine either by reduction of the iodo-derivative (iodoconiine), formed by the action of hydriodic acid and phosphorus at 180°c , or by hydrogenation of the mixture of coniceines produced when it is dehydrated by phosphorus pentoxide in toluene . These observations indicate that the oxygen atom must occur as a hydroxyl group in the n-propyl side chain in either the α- or β-position .
Pharmacokinetics
It is known that the optimization of the adme properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process . The ADME profile will also have a major impact on the likelihood of success of a drug .
Result of Action
It is known that conhydrine is a poisonous alkaloid found in poison hemlock (conium maculatum) in small quantities . It crystallises in colourless leaflets, has a coniine-like odour, can be sublimed, and is strongly basic .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Conhydrine. For example, similar feeding experiments conducted in a greenhouse and outdoors produced Conhydrine and pseudoconhydrine, respectively, suggesting that changes in the environment can induce changes in the alkaloid composition of Conium maculatum .
Safety and Hazards
Conhydrine is a poisonous substance . In case of exposure, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
1-piperidin-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCAAURNBULZRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871697 | |
| Record name | 1-(Piperidin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Conhydrine | |
CAS RN |
63401-12-7, 495-20-5 | |
| Record name | NSC172229 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Piperidin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Conhydrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(piperidin-2-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Conhydrine?
A1: Conhydrine, like other alkaloids found in poison hemlock (Conium maculatum), acts by inhibiting the neuromuscular junction. [] It exerts its effects in a manner similar to curare, a well-known paralytic agent. []
Q2: How does Conhydrine's interaction with the neuromuscular junction lead to its toxic effects?
A2: Conhydrine inhibits the transmission of nerve impulses to muscle fibers at the neuromuscular junction, leading to muscle paralysis. [] This paralysis can affect various muscle groups, including those involved in respiration, ultimately resulting in respiratory collapse and potentially death. []
Q3: What is the molecular formula and weight of Conhydrine?
A3: While the provided abstracts do not explicitly state the molecular formula and weight of Conhydrine, they highlight that it is a 2-substituted piperidine alkaloid. [] You can find this information in chemical databases or other scientific literature.
Q4: Are there any notable spectroscopic characteristics of Conhydrine?
A4: Researchers have used optical rotatory dispersion (ORD) and circular dichroism (CD) to determine the relative and absolute configuration of the two asymmetric centers in natural (+)-Conhydrine. [] This highlights the importance of these spectroscopic techniques in Conhydrine research.
Q5: What are the main approaches used in the synthesis of Conhydrine?
A5: Scientists have developed various asymmetric methods for synthesizing Conhydrine. These methods are broadly classified based on their approach: []
Q6: Have any specific chemical transformations proven particularly useful in Conhydrine synthesis?
A6: Several key transformations are frequently employed in Conhydrine synthesis: [, , , , ]
Q7: What is crystallization-induced diastereomer transformation (CIDT), and how is it relevant to Conhydrine synthesis?
A7: CIDT is a process where a mixture of diastereomers in solution is enriched in one diastereomer upon crystallization. [] Researchers have successfully used CIDT of α-bromo-α'-(R)-sulfinylketones to access enantiopure α-bromoketones, which can be further transformed into valuable anti and syn-bromohydrins, important intermediates for synthesizing enantiopure Conhydrine isomers. []
Q8: How many isomers of Conhydrine exist, and how do they differ?
A8: Conhydrine exists in four different isomeric forms. [] These isomers arise from the presence of two chiral centers within the molecule, leading to two pairs of enantiomers: (+)-α-Conhydrine, (-)-α-Conhydrine, (+)-β-Conhydrine, and (-)-β-Conhydrine.
Q9: Can you provide examples of how researchers have achieved the stereoselective synthesis of different Conhydrine isomers?
A9: The literature provides several examples of stereoselective Conhydrine synthesis:
- (–)-β-Conhydrine and (+)-α-Conhydrine: Synthesized diastereodivergently using crystallization-induced diastereomer transformation of α-bromo-α'-(R)-sulfinylketones. []
- (+)-α-Conhydrine: Synthesized from R-(+)-glyceraldehyde using zinc-mediated stereoselective aza-Barbier reaction and ring-closing metathesis. []
- (–)-α-Conhydrine: Synthesized using Sharpless asymmetric dihydroxylation and regiospecific cyclic sulfate opening as key steps. []
- (+)-α-Conhydrine: Synthesized using a kinetic resolution of 2-(1-hydroxypropyl)pyridine with lipase PS and a chelation-controlled diastereoselective reduction. []
Q10: What is known about the toxicity of Conhydrine?
A10: Conhydrine is a toxic alkaloid found in poison hemlock. [, ] While its medicinal applications are limited due to its toxicity, [] research is ongoing to understand its effects fully.
Q11: Is there a specific antidote for Conhydrine poisoning?
A11: The provided abstracts do not mention a specific antidote for Conhydrine poisoning. Treatment for poison hemlock poisoning, in general, is mainly supportive and focuses on managing symptoms. []
Q12: What are the typical symptoms of poison hemlock poisoning?
A12: Poison hemlock poisoning typically presents with symptoms affecting the nervous system and gastrointestinal tract. [] Early symptoms include stimulation followed by paralysis of motor nerve endings, central nervous system stimulation, vomiting, trembling, problems with movement, and changes in heart rate and respiration. [] Later stages can involve salivation, urination, nausea, convulsions, coma, and potentially death. []
Q13: What are some of the challenges and future directions in Conhydrine research?
A13: While significant progress has been made in understanding and synthesizing Conhydrine, several challenges remain:
Q14: Are there any known environmental concerns related to Conhydrine or poison hemlock?
A14: Poison hemlock is a noxious weed that can outcompete native plant species, negatively impacting biodiversity. [] Its toxicity to livestock and humans further necessitates its control and management. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






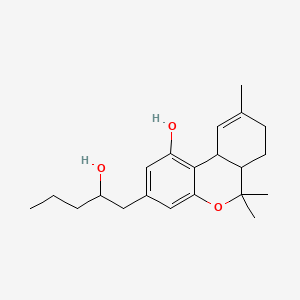
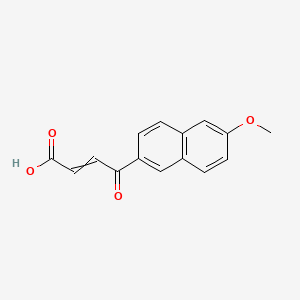
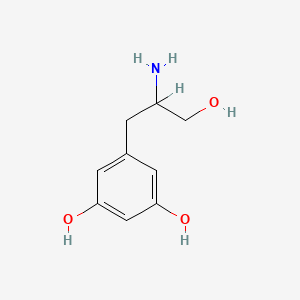

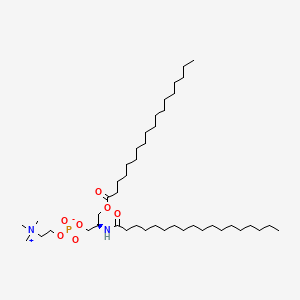

![1,2-Diazabicyclo[2.2.2]octane](/img/structure/B1201681.png)
